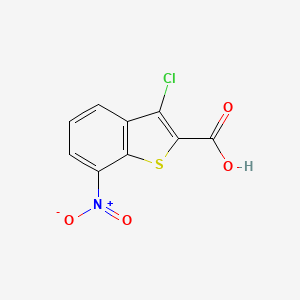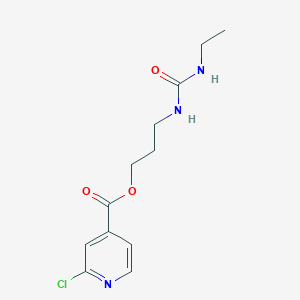
3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom at the 3-position, a nitro group at the 7-position, and a carboxylic acid group at the 2-position on the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 3-chlorobenzothiophene, followed by carboxylation. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure or the reaction with a suitable carboxylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction of the nitro group: 3-Amino-7-chloro-1-benzothiophene-2-carboxylic acid.
Reduction of the carboxylic acid group: 3-Chloro-7-nitro-1-benzothiophene-2-methanol.
Substitution of the chlorine atom: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzothiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects. The carboxylic acid group may also play a role in binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-benzothiophene-2-carboxylic acid: Lacks the nitro group, which may result in different biological activities.
7-Nitro-1-benzothiophene-2-carboxylic acid: Lacks the chlorine atom, which can affect its reactivity and interactions.
3-Chloro-7-nitro-1-benzofuran-2-carboxylic acid: Contains an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness
3-Chloro-7-nitro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both chlorine and nitro groups on the benzothiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-chloro-7-nitro-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO4S/c10-6-4-2-1-3-5(11(14)15)7(4)16-8(6)9(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHQCJUMDOVUPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylic acid](/img/structure/B2529220.png)


![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-N'-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE](/img/structure/B2529228.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2529229.png)
![N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2529230.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529232.png)
![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2529235.png)

![1-(3-chlorophenyl)-3-[4-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]urea](/img/structure/B2529240.png)
